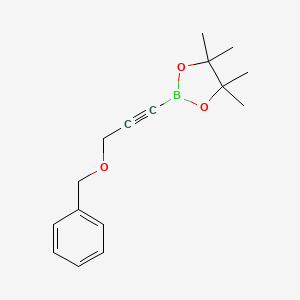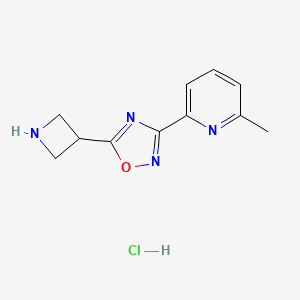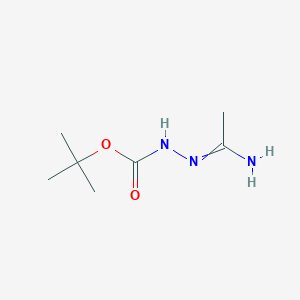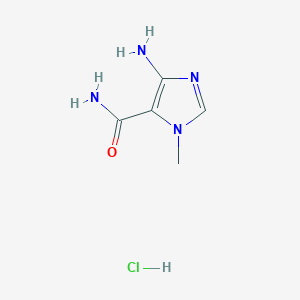
7-(7-Aminoheptanamido)heptanoic acid hydrochloride
Descripción general
Descripción
7-(7-Aminoheptanamido)heptanoic acid hydrochloride, also known as 7-Aminoheptanoic acid hydrochloride (7-AHA-HCl), is a versatile organic compound with a wide range of scientific applications. It has been used in various fields of research, including biochemistry, pharmacology, and biotechnology. 7-AHA-HCl is a zwitterionic compound, which means that it has both anionic and cationic properties. This property makes it a useful starting material for synthesizing a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
A novel route for the preparation of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride was developed, involving nucleophilic substitution steps to achieve a total yield of 55%. This process, confirmed by various structural analyses, offers a simple and convenient method for synthesizing this compound, highlighting its utility in chemical synthesis and industrial applications (Xue et al., 2010).
Applications in Material Science
The compound has been utilized in the development of nylon 7 (polyheptanamide), where esters of 7-aminoheptanoic acid were prepared as monomers. This process underlines the compound's importance in creating high molecular weight, spinning grade nylon 7, which demonstrates significant potential in textile applications due to its high tenacity yarn and favorable textile properties compared to nylons 6 and 66 (Horn et al., 1963).
Prostaglandin Synthesis
7-(7-Aminoheptanamido)heptanoic acid hydrochloride has found applications in the synthesis of prostaglandin analogs, contributing to the field of medicinal chemistry and offering pathways for the development of therapeutic agents. This includes the preparation of 7-(N-alkylmethanesulfonamido) heptanoic acids, which mimic natural prostaglandins by stimulating cAMP formation, suggesting potential for medical applications and drug development (Jones et al., 1977).
Corrosion Inhibition
The compound has been investigated for its role in corrosion inhibition, specifically its adsorption on grafted palygorskite for the controlled-release inhibition of steel corrosion. This study not only showcases the compound's chemical utility but also its potential in industrial applications for protecting metals against corrosion, underscoring its versatility and applicability in various research and industrial contexts (Aghzzaf et al., 2014).
Propiedades
IUPAC Name |
7-(7-aminoheptanoylamino)heptanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3.ClH/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19;/h1-12,15H2,(H,16,17)(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVBGHPTFAZJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)NCCCCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)
![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)



